Tris(4-methoxyphenyl)borane ammonia complex

Vue d'ensemble

Description

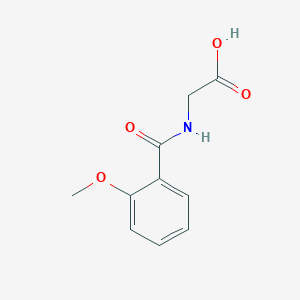

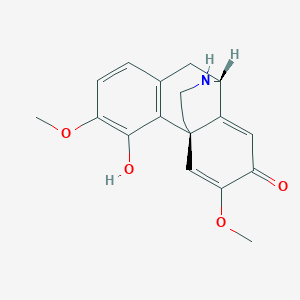

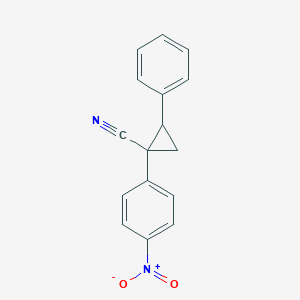

Tris(4-methoxyphenyl)borane ammonia complex is a chemical compound with the linear formula (CH3OC6H4)3B·NH3 . It has a molecular weight of 349.23 .

Molecular Structure Analysis

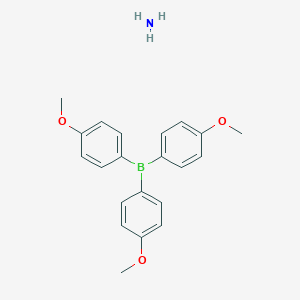

The molecular structure of Tris(4-methoxyphenyl)borane ammonia complex is represented by the formula (CH3OC6H4)3B·NH3 . This indicates that the compound is composed of three 4-methoxyphenyl groups attached to a boron atom, which is complexed with an ammonia molecule.Physical And Chemical Properties Analysis

Tris(4-methoxyphenyl)borane ammonia complex appears as a grey powder . It has a melting point of 191 °C .Applications De Recherche Scientifique

Polymer Chemistry

Borane clusters, such as tris(4-methoxyphenyl)borane, have been introduced into polymeric frameworks, creating Borane cluster-containing polymers (BCCPs). These BCCPs integrate the merits of both borane clusters and polymers . The introduction of borane clusters into polymeric frameworks not only improves the chemical and thermal stability of traditional polymers but also endows BCCPs with many specific properties, such as photoluminescence, chemical sensing, heat resistance, and boron neutron capture therapy .

Lewis Acid Catalyst

Tris(4-methoxyphenyl)borane, being a borane, can act as a strong Lewis acid catalyst. The utility of such a catalyst has been explored towards a wide range of unique siloxane products and their corresponding applications . This borane offers controlled and selective outcomes by the variation of reaction conditions, precursor functionalities, reagent or catalyst loading .

Reductant in Chemical Reactions

Tris(4-methoxyphenyl)borane ammonia complex is also used as a reductant in chemical reactions . Its linear formula is (CH3OC6H4)3B·NH3 and it has a molecular weight of 349.23 .

Mécanisme D'action

Target of Action

The primary target of Azane;tris(4-methoxyphenyl)borane, also known as Tris(4-methoxyphenyl)borane ammonia complex, is the formation of carbon-carbon (C-C) bonds in organic reactions . This compound acts as a catalyst in these reactions, facilitating the formation of new C-C bonds.

Mode of Action

The compound interacts with its targets by inducing rapid oligomerization reactions of arylacetylenes and arylallenes . This process involves unique boryl-enabled conversions such as 1,3-boryl-shift, allylboration, 1,2-carboboration, and 1,5-electrocyclization .

Biochemical Pathways

The affected biochemical pathway is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of cross-coupling reaction, used to form new carbon-carbon bonds. The compound’s role in this pathway is to act as an organoboron reagent, which is a key component in the SM coupling reaction .

Pharmacokinetics

The compound has a molecular weight of 34923 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of new organic compounds, including oligomers and polymers .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been shown to be stable in air, but may decompose under high temperatures . Additionally, the compound is soluble in nonpolar solvents, such as ether and toluene , which can affect its reactivity and efficacy in certain reactions.

Propriétés

IUPAC Name |

azane;tris(4-methoxyphenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BO3.H3N/c1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18;/h4-15H,1-3H3;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJAXMODHLOQFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583813 | |

| Record name | Tris(4-methoxyphenyl)borane--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azane;tris(4-methoxyphenyl)borane | |

CAS RN |

13549-38-7 | |

| Record name | Tris(4-methoxyphenyl)borane--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.